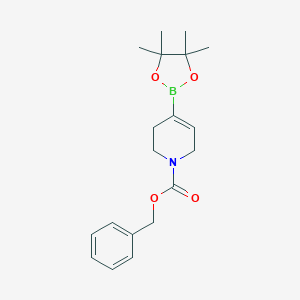
(R)-(-)-2-Phenylglycine chloride hydrochloride
Übersicht
Beschreibung
(R)-(-)-2-Phenylglycine chloride hydrochloride is a derivative of the amino acid phenylglycine. It is an optically active compound, which means it has the ability to rotate plane-polarized light due to its chiral center. The compound is of interest in the field of organic chemistry and materials science due to its potential applications in asymmetric synthesis and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of optically active phenylglycine derivatives has been explored in various studies. One approach involves the preparation of R phenylglycine methyl ester hydrochloride with a high enantiomeric excess (ee = 98%) from racemic phenylglycine. The key step in this synthesis is the base-catalyzed diastereoselective addition of R pantolactone to the N-phthalyl protected phenylglycine ketene at low temperatures .
Molecular Structure Analysis
The molecular structure of (R)-(-)-2-Phenylglycine chloride hydrochloride and its derivatives has been elucidated using techniques such as X-ray diffraction. For instance, the absolute configuration of a new aminoalkylphenol derived from (R)-(-)-2-Phenylglycine was determined through crystallization and X-ray analysis, revealing the dihedral angle between the two aromatic rings . Additionally, the ability of related dipeptides to form "parallel or antiparallel" β-sheet-like structures has been demonstrated, which is significant for understanding the compound's structural versatility .
Chemical Reactions Analysis
(R)-(-)-2-Phenylglycine chloride hydrochloride can undergo various chemical reactions, forming complexes with metals or being included in other molecular structures. For example, the reaction of protected (R)-2,5-dihydrophenylglycines with ruthenium(III) chloride results in the formation of chloro-bridged phenylglycine complexes without racemization . This showcases the compound's ability to participate in coordination chemistry while retaining its chiral integrity.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(-)-2-Phenylglycine chloride hydrochloride derivatives have been studied through the formation of inclusion compounds. Crystalline (R)-phenylglycyl-(R)-phenylglycine, for example, includes methyl phenyl sulfoxides with high enantioselectivity, indicating the compound's potential in chiral recognition and separation processes . Furthermore, the inclusion compounds of (S)-phenylglycyl-(R)-phenylglycine with amides exhibit a wavy layer structure, which is important for understanding the compound's interaction with other molecules and its potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Roles of Glycine Derivatives in Plant Stress Resistance
Glycine derivatives, including glycine betaine and proline, play significant roles in improving plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metals. Their positive effects on enzyme and membrane integrity and their adaptive roles in mediating osmotic adjustment are well-documented. However, genetically-engineered plants containing transgenes for production of these compounds have faced limitations in producing sufficient amounts to ameliorate stress effects. The "shot-gun" approach of exogenous application has shown promise in some plant species, leading to significant increases in growth and final crop yield under environmental stresses. Further investigations are needed to determine the most effective concentrations, number of applications, and the most responsive growth stages of plants for these compounds' application in crop production under stress environments (Ashraf & Foolad, 2007).
Glycine Receptors in Human Brain and Neurodegenerative Diseases
Glycine receptors (GlyR) are crucial for inhibitory neurotransmission in the mammalian brain and spinal cord. These heteropentameric chloride ion channels facilitate fast-response, inhibitory neurotransmission. The distribution of GlyRs in the human forebrain, brainstem, and cervical spinal cord has been investigated, providing a basis for additional physiological and pharmacological studies on inhibitory mechanisms in paroxysmal disorders and neurodegenerative diseases such as epilepsy, Huntington's, Parkinson's Disease, and Motor Neuron Disease. This knowledge contributes to understanding the complexity of glycinergic functions in the human brain (Baer et al., 2009).
Electrochemical Processes for Contaminated Water Treatment
Electrochemical processes have been investigated for the removal of organic and inorganic contaminants, with many studies using chloride-based electrolyte solutions. The performance of electrochemical treatment depends on the concentration of chloride and bromide, which may lead to the formation of chlorate, perchlorate, chlorinated, and brominated organics, compromising the treated effluent's quality. Identifying future opportunities and research to overcome challenges currently limiting electrochemical water treatment systems' application for industrial and municipal water and wastewater treatment is crucial (Radjenovic & Sedlak, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-phenylacetyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVFCAFBYHYGEE-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892163 | |
| Record name | Phenylglycine acid chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Readily hydrolyzes in water to D-phenylglycine; [IUCLID] Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Phenylglycine acid chloride hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(R)-(-)-2-Phenylglycine chloride hydrochloride | |
CAS RN |
39878-87-0 | |
| Record name | Benzeneacetyl chloride, α-amino-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglycine acid chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetyl chloride, .alpha.-amino-, hydrochloride (1:1), (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylglycine acid chloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-α-(chloroformyl)benzylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-2-PHENYLACETYL CHLORIDE HYDROCHLORIDE, D-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07V2DD878H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)











